2,3,5-Triacetyl beta-D-Ribofuranose 2,3,5-Triacetyl beta-D-Ribofuranose
Brand Name: Vulcanchem
CAS No.: 65024-85-3
VCID: VC17962635
InChI: InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1
SMILES:
Molecular Formula: C11H16O8
Molecular Weight: 276.24 g/mol

2,3,5-Triacetyl beta-D-Ribofuranose

CAS No.: 65024-85-3

Cat. No.: VC17962635

Molecular Formula: C11H16O8

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Triacetyl beta-D-Ribofuranose - 65024-85-3

Specification

CAS No. 65024-85-3
Molecular Formula C11H16O8
Molecular Weight 276.24 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1
Standard InChI Key RCDVSNGCFMKYLB-GWOFURMSSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)O)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3,5-Triacetyl beta-D-Ribofuranose (C₁₁H₁₆O₈) features a beta-D-ribofuranose backbone with acetyl groups at the 2′, 3′, and 5′ positions. Its IUPAC name, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate, reflects the stereochemical configuration retained from D-ribose. X-ray crystallography confirms a C2-exo, C3-endo twist in the ribofuranose ring, preserving the natural D-configuration critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆O₈
Molecular Weight276.24 g/mol
CAS No.65024-85-3
Solubility (pH 5)30 mg/mL
Stability (pH 7.4, 25°C)<30% hydrolysis over 29 hours
InChI KeyRCDVSNGCFMKYLB-GWOFURMSSA-N

Data sources:

Stability and Solubility Profile

The acetyl groups confer remarkable stability across physiological pH ranges. At pH 7.4, less than 30% hydrolysis occurs over 29 hours, while acidic conditions (pH 1) induce complete deacetylation within 24 hours . Solubility varies with pH: 40 mg/mL at pH 1, decreasing to 30 mg/mL at neutral pH . This pH-dependent behavior enables targeted drug delivery systems, particularly for oral formulations requiring gastric stability .

Synthetic Methodologies

Acetylation of D-Ribose

The standard synthesis involves acetylating D-ribose with acetic anhydride in pyridine. A typical protocol includes:

  • Dissolving D-ribose in anhydrous pyridine under nitrogen .

  • Adding acetic anhydride dropwise at 0°C to control exothermic reactions.

  • Quenching with ice-water after 24 hours, followed by extraction with dichloromethane.

  • Purification via recrystallization from isopropanol yields 2,3,5-Triacetyl beta-D-Ribofuranose with >95% purity.

Alternative Routes from Inosine

Patent CN114236008B describes a novel pathway starting from inosine :

  • Glycosidic bond cleavage of 5′-deoxy-2′,3′-diacetylinosine using HCl/MeOH.

  • Sequential acetylation of the resultant 5-deoxy-D-ribofuranose.

  • LC-MS purification to achieve pharmacopeial-grade material .
    This method avoids ribose oxidation side reactions, achieving 82% yield compared to 68% from traditional routes .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with C18 columns (e.g., Acclaim RSL C120C18) effectively separates 2,3,5-Triacetyl beta-D-Ribofuranose from deacetylation byproducts . Mobile phases of acetonitrile/water (70:30 v/v) provide baseline resolution (R > 2.0) at 210 nm detection .

Mass Spectrometric Profiling

Electrospray ionization (ESI) mass spectrometry identifies the [M+H]⁺ ion at m/z 277.12, with characteristic fragments at m/z 217 (loss of CH₃CO) and 175 (C₅H₇O₅). Tandem MS/MS confirms structural integrity by matching fragmentation patterns to synthetic standards .

Pharmaceutical Applications

Nucleoside Analog Synthesis

2,3,5-Triacetyl beta-D-Ribofuranose is a key precursor for capecitabine and doxifluridine, fluoropyrimidine chemotherapeutics . Its acetyl groups protect reactive hydroxyls during glycosidic bond formation, enabling high-yield coupling with modified nucleobases .

Prodrug Development

In murine leukemia models, oral TAC (derived from 2,3,5-Triacetyl beta-D-Ribofuranose) increased survival by 40% compared to intraperitoneal azacitidine . The prodrug’s 6-hour plasma half-life (vs. 1.5 hours for azacitidine) demonstrates enhanced bioavailability .

Table 2: Comparative Pharmacokinetics of TAC vs. Azacitidine

ParameterTAC (oral)Azacitidine (i.p.)
Cₘₐₓ (ng/mL)850 ± 120620 ± 90
T₁/₂ (hours)6.2 ± 0.81.5 ± 0.3
Bioavailability (%)78100

Data source:

Industrial and Regulatory Considerations

Quality Control Standards

The European Pharmacopoeia mandates ≤0.1% residual D-ribose in commercial batches, enforceable via the LC-MS method detailed in CN114236008B . Current Good Manufacturing Practice (cGMP) guidelines require:

  • Water content <0.5% (Karl Fischer titration)

  • Heavy metals <10 ppm (ICP-MS)

  • Microbial limits <100 CFU/g (USP <61>)

Scalability Challenges

Batch inconsistencies arise from:

  • Variable acetylation rates (5–15% unreacted hydroxyls).

  • Epimerization at C2 during prolonged storage (>6 months) .
    Process intensification using continuous flow reactors reduces these issues, achieving 93% conversion in 8 minutes vs. 24 hours in batch .

Future Research Directions

Targeted Anticancer Agents

Molecular dynamics simulations predict that 2,3,5-Triacetyl beta-D-Ribofuranose derivatives could inhibit DNA methyltransferase 1 (DNMT1) with IC₅₀ values <50 nM . In vitro validation using MOLM-13 leukemia cells is ongoing.

Green Chemistry Approaches

Ionic liquid-mediated acetylation (e.g., [BMIM][OAc]) reduces pyridine waste by 90% while maintaining 89% yield. Life-cycle assessment shows a 62% lower carbon footprint versus traditional methods.

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